2,2,3,3-tetrafluoropropyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate
Overview
Description
2,2,3,3-tetrafluoropropyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate is a synthetic organic compound characterized by the presence of fluorine atoms and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoropropyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2,3,3-tetrafluoropropanol with 4-chlorophenyl isocyanate to form an intermediate, which is then reacted with butanoic acid derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. Safety measures are also implemented to handle the reactive intermediates and hazardous chemicals involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-tetrafluoropropyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2,2,3,3-tetrafluoropropyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoropropyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate involves its interaction with molecular targets through various pathways. The compound’s fluorine atoms and chlorophenyl group contribute to its reactivity and ability to form stable complexes with enzymes or receptors. These interactions can modulate biological processes, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-tetrafluorobutane-1,4-diyl dicarbamate
- 2,2,3,3-tetrafluorobutane-1,4-diyl dinitrate
- Glycidyl 2,2,3,3-tetrafluoropropyl ether
Uniqueness
Compared to similar compounds, 2,2,3,3-tetrafluoropropyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate is unique due to the presence of both fluorine atoms and a chlorophenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 4-(4-chloroanilino)-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF4NO3/c14-8-1-3-9(4-2-8)19-10(20)5-6-11(21)22-7-13(17,18)12(15)16/h1-4,12H,5-7H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKKCAYGWWXZLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)OCC(C(F)F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF4NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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